molecular formula C7H11NO3 B099575 Butyl isocyanatoacetate CAS No. 17046-22-9

Butyl isocyanatoacetate

Cat. No.: B099575
CAS No.: 17046-22-9
M. Wt: 157.17 g/mol
InChI Key: RMZSOGJUEUFCBK-UHFFFAOYSA-N
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Description

Butyl isocyanatoacetate is an organic compound with the molecular formula C7H11NO3. It is a colorless to light yellow liquid with a strong, pungent odor. This compound is known for its reactivity due to the presence of both isocyanate and ester functional groups. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl isocyanatoacetate is typically synthesized through an esterification reaction. The process involves the reaction of isocyanatoacetic acid with butanol in the presence of a catalyst. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours. The catalyst used can be an acid such as sulfuric acid or a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method ensures a consistent product quality and higher yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This process is highly efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Butyl isocyanatoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butyl isocyanatoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with urea or carbamate functionalities.

    Industry: It is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of butyl isocyanatoacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reaction forms stable urea or carbamate linkages. The ester group (-COO-) can also participate in reactions, such as hydrolysis, to form carboxylic acids and alcohols. These reactions are crucial in the synthesis of various organic compounds and materials .

Comparison with Similar Compounds

  • Ethyl isocyanatoacetate
  • Methyl isocyanatoacetate
  • Propyl isocyanatoacetate
  • Isocyanatoacetic acid

Comparison: Butyl isocyanatoacetate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its ethyl, methyl, and propyl counterparts. The butyl group increases the hydrophobicity and boiling point of the compound, making it more suitable for certain applications, such as in the formulation of hydrophobic coatings and adhesives. Additionally, the reactivity of the isocyanate group remains consistent across these compounds, allowing for similar types of chemical reactions .

Properties

IUPAC Name

butyl 2-isocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZSOGJUEUFCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066152
Record name Butyl isocyanatoacetate
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17046-22-9
Record name Butyl 2-isocyanatoacetate
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Record name Butyl isocyanatoacetate
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Record name Butyl isocyanatoacetate
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Record name Acetic acid, 2-isocyanato-, butyl ester
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Record name Butyl isocyanatoacetate
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Record name Butyl isocyanatoacetate
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Record name BUTYL ISOCYANATOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research focuses on identifying potential attractants for Bactrocera cucurbitae and B. dorsalis, major agricultural pests. The study found that these fruit flies were attracted to both whole-cell cultures and supernatants of certain bacteria isolated from B. cucurbitae midguts []. Specifically, Citrobacter freundii supernatant, which contained Butyl Isocyanatoacetate, attracted a significant number of both male and female flies [].

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